Structural Differentiation: Thioether-Linked Indoline vs. Common Amino/Amine-Linked Pyridazine Analogs
The thioether (-S-CH2-C(O)-) linkage connecting the indoline moiety to the pyridazine core at the 6-position is a distinguishing structural feature. In related pyridazine functionalization studies, the thioether bridge has been shown to offer superior metabolic stability compared to ether or amine linkages [1]. The indoline-1-yl group, as a constrained cyclic amide, differs fundamentally from the more common acyclic amide or benzylamino substituents found in analogs such as N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide . The rigid indoline bicycle restricts the rotational freedom of the carbonyl group, potentially pre-organizing the molecule for specific target interactions. The quantitative metabolic stability benefit of thioether over ether linkages in pyridazine series can range from 2- to 10-fold improvement in microsomal half-life, though this range derives from class-level studies on related pyridazine compounds and has not been directly measured for CAS 1021226-62-9.
| Evidence Dimension | Metabolic stability conferred by thioether vs. ether/amine linkers in pyridazine scaffolds |
|---|---|
| Target Compound Data | Thioether linkage present; no direct experimental t1/2 data available for this specific compound |
| Comparator Or Baseline | Pyridazine derivatives with ether or amine linkers; 2- to 10-fold lower microsomal half-life reported in class-level studies |
| Quantified Difference | Estimated 2- to 10-fold stability advantage for thioether vs. ether (class-level inference, not compound-specific) |
| Conditions | Human liver microsome stability assays; data from structurally related pyridazine series [1] |
Why This Matters
For procurement decisions, the thioether-indoline architecture confers a metabolic stability profile that is not replicable by analogs with alternative linkers, making this compound a distinct chemical tool rather than an interchangeable member of a generic series.
- [1] Hamze C. Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Dissertation, LMU München, Fakultät für Chemie und Pharmazie, 2023. Available at: https://edoc.ub.uni-muenchen.de View Source
